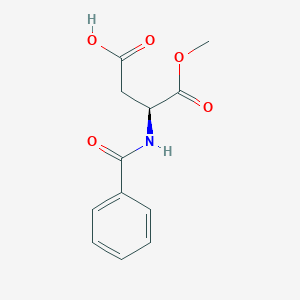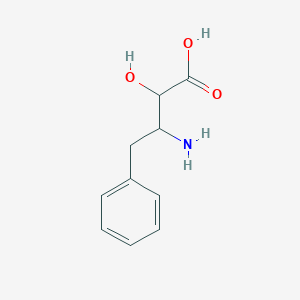
乙酰赖氨酸盐酸盐
描述
Nα-Acetyl-L-lysine methyl ester hydrochloride, commonly referred to as AC-Lys-ome HCl, is a derivative of the amino acid lysine. This compound is characterized by the presence of an acetyl group attached to the alpha-amino group of lysine and a methyl ester group at the carboxyl end. It is often used in peptide synthesis and as an intermediate in various chemical reactions .
科学研究应用
Nα-Acetyl-L-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
作用机制
Target of Action
AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, AC-Lys-ome hcl can influence the process of fibrinolysis, which is the breakdown of blood clots .
Biochemical Pathways
The primary biochemical pathway influenced by AC-Lys-ome hcl is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that AC-Lys-ome hcl targets, is a key player in this pathway .
Result of Action
The action of AC-Lys-ome hcl on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of ac-lys-ome hcl’s action .
生化分析
Biochemical Properties
AC-Lys-ome hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones .
Cellular Effects
AC-Lys-ome hydrochloride influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Through deacetylation, it plays an important role in the regulation of chromatin structure and gene expression .
Molecular Mechanism
At the molecular level, AC-Lys-ome hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nα-Acetyl-L-lysine methyl ester hydrochloride typically involves the acetylation of L-lysine followed by esterification. The process can be summarized as follows:
Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base such as pyridine to form Nα-acetyl-L-lysine.
Esterification: The Nα-acetyl-L-lysine is then treated with methanol and a catalyst like hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of Nα-Acetyl-L-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation: Large quantities of L-lysine are acetylated using acetic anhydride and a suitable base.
Continuous Esterification: The acetylated product is continuously esterified using methanol and hydrochloric acid in a controlled environment to ensure high yield and purity.
化学反应分析
Types of Reactions
Nα-Acetyl-L-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Nα-acetyl-L-lysine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Nα-acetyl-L-lysine.
Substitution: Various substituted derivatives of Nα-acetyl-L-lysine methyl ester.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
相似化合物的比较
Similar Compounds
Nα-Acetyl-L-lysine: Lacks the methyl ester group, making it less reactive in certain esterification reactions.
L-Lysine methyl ester hydrochloride: Lacks the acetyl group, affecting its ability to participate in acetylation reactions
Uniqueness
Nα-Acetyl-L-lysine methyl ester hydrochloride is unique due to the presence of both the acetyl and methyl ester groups, allowing it to participate in a broader range of chemical reactions and making it a versatile intermediate in various synthetic processes .
属性
IUPAC Name |
methyl 2-acetamido-6-aminohexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHGTXYLEAQWOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943173 | |
| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20911-93-7 | |
| Record name | Methyl N-alpha-acetyl-L-lysinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020911937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Amino-1-methoxy-1-oxohexan-2-yl)ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
![N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid](/img/structure/B556320.png)








